

# Application Note: Determination of Glyphosate in Honey by Isotope Dilution Mass Spectrometry

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## Compound of Interest

Compound Name: Glyphosate-d2-1

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## Abstract

This application note details a robust and sensitive method for the quantitative determination of glyphosate in complex honey matrices. The described protocol utilizes a streamlined sample preparation procedure followed by derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard for glyphosate in an isotope dilution approach ensures high accuracy and precision by correcting for matrix effects and variations during sample processing. This method is intended for researchers, scientists, and professionals in food safety and analytical chemistry.

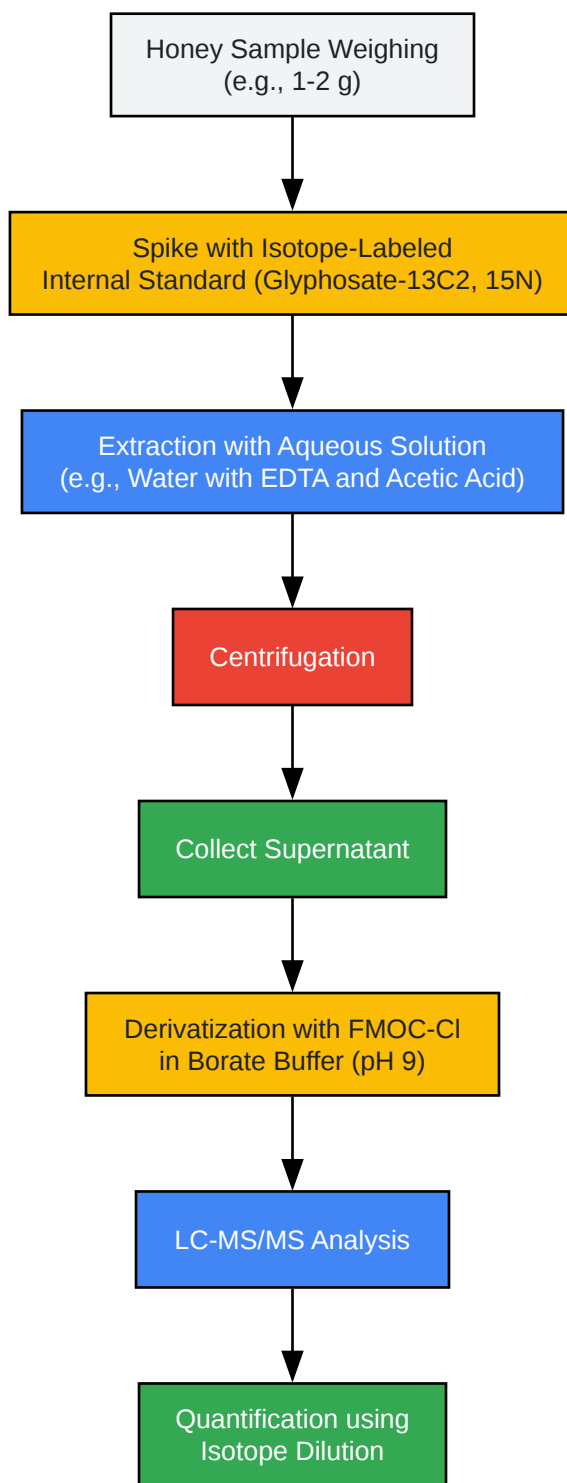
## Introduction

Glyphosate is a widely used broad-spectrum herbicide, and its presence in food products, including honey, is a matter of public health concern and regulatory scrutiny. Due to its high polarity and small molecular size, the analysis of glyphosate in complex matrices like honey presents analytical challenges.<sup>[1][2][3]</sup> Traditional analytical methods often struggle with poor retention on reversed-phase liquid chromatography columns and significant matrix interference.<sup>[4][5]</sup>

To overcome these challenges, a common and effective strategy involves the pre-column derivatization of glyphosate with FMOC-Cl.<sup>[2][5]</sup> This reaction targets the amino group of glyphosate, rendering the molecule less polar and improving its chromatographic behavior. Furthermore, Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving

high accuracy and precision in quantitative analysis. By spiking the sample with a known amount of a stable isotope-labeled analogue of the analyte at the beginning of the workflow, any losses during sample preparation or variations in instrument response can be effectively corrected. This application note provides a detailed protocol for the determination of glyphosate in honey using this advanced analytical approach.

## Experimental Workflow



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Caption: Experimental workflow for glyphosate analysis in honey.

## Protocol

## Reagents and Materials

- Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).
- Standards: Glyphosate analytical standard, Glyphosate- $^{13}\text{C}_2$ ,  $^{15}\text{N}$  (or other suitable isotope-labeled standard) as internal standard.
- Reagents: 9-fluorenylmethylchloroformate (FMOC-Cl), Borate buffer (pH 9), Ethylenediaminetetraacetic acid disodium salt ( $\text{Na}_2\text{EDTA}$ ), Acetic acid, Formic acid.
- Equipment: Analytical balance, Vortex mixer, Centrifuge, Micropipettes, LC-MS/MS system.

## Standard Preparation

Prepare individual stock solutions of native glyphosate and the isotope-labeled internal standard (e.g., at 100  $\mu\text{g}/\text{mL}$  in water).[6] From these, create working solutions and a mixed internal standard spiking solution at appropriate concentrations. Calibration standards should be prepared in a blank matrix extract to compensate for matrix effects.

## Sample Preparation and Extraction

- Weigh 1.0 g of a homogenized honey sample into a centrifuge tube.[7]
- Add a known amount of the isotope-labeled internal standard solution.
- Add 5 mL of an aqueous extraction solution containing  $\text{Na}_2\text{EDTA}$  and acetic acid.[7]
- Vortex vigorously for 5 minutes to ensure complete dissolution and extraction.[7]
- Centrifuge the sample at 3,000 rpm for 5 minutes.[7]
- Carefully collect the supernatant for the derivatization step. No solid-phase extraction (SPE) cleanup is required with this direct method.[7]

## Derivatization Procedure

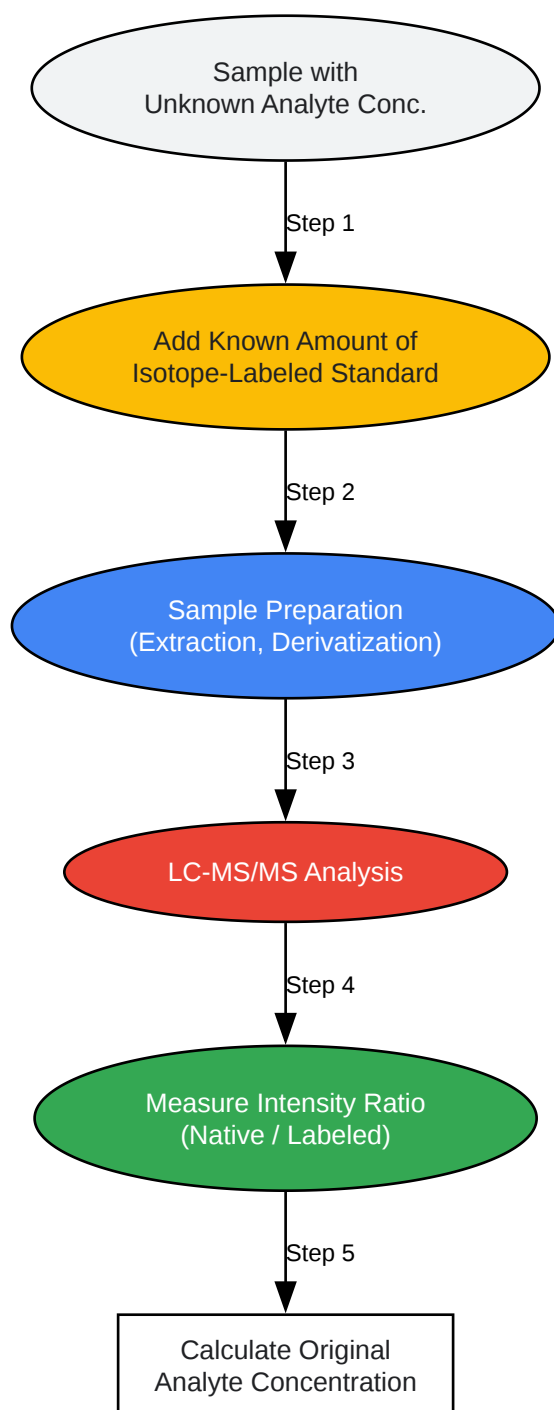
- Transfer an aliquot of the supernatant to a clean vial.
- Add borate buffer (pH 9) to create alkaline conditions necessary for the reaction.[4]

- Add a solution of FMOC-Cl in acetonitrile.[1][4]
- Agitate the mixture and allow it to react. The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 50°C) for a defined period (e.g., 20-30 minutes).[1][8]
- After derivatization, add a small amount of acid (e.g., formic or phosphoric acid) to stop the reaction and stabilize the derivative.[1][8]
- The sample is now ready for injection into the LC-MS/MS system.

## LC-MS/MS Analysis

- LC Column: A reversed-phase C18 column is suitable for the separation of the FMOC-derivatized glyphosate.[1]
- Mobile Phase: A gradient of water with a suitable modifier (e.g., ammonium acetate or formic acid) and acetonitrile is typically used.[1]
- Ionization: Electrospray ionization (ESI) in negative mode is commonly used for the detection of derivatized glyphosate.[7][9]
- MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both the native glyphosate derivative and the isotope-labeled internal standard to ensure accurate identification and quantification.

### Principle of Isotope Dilution Mass Spectrometry



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Caption: Principle of Isotope Dilution Mass Spectrometry.

## Quantitative Data

The performance of the method is summarized in the table below, with data compiled from various validated methods for glyphosate in honey. The use of isotope dilution internal standards is crucial for achieving high recovery and precision by correcting for matrix effects, which can cause both ion suppression and enhancement.[\[6\]](#)[\[7\]](#)

Parameter	Glyphosate	Glufosinate	AMPA	Reference
Limit of Quantification (LOQ)	4 - 17 ng/g (ppb)	5 - 17 ng/g (ppb)	1 - 4 ng/g (ppb)	<a href="#">[7]</a>
0.05 ppm (50 ng/g)	0.05 ppm (50 ng/g)	0.05 ppm (50 ng/g)	<a href="#">[10]</a>	
1 µg/kg (ppb)	1 µg/kg (ppb)	1 µg/kg (ppb)	<a href="#">[6]</a>	
Average Recovery	87-111%	90-107%	90-111%	<a href="#">[7]</a>
85-110%	85-110%	85-110%	<a href="#">[10]</a>	
95.2-105.3%	-	95.2-105.3%	<a href="#">[6]</a>	
Relative Standard Deviation (RSD)	< 12%	< 7.3%	< 6.7%	<a href="#">[7]</a>
≤ 10%	≤ 10%	≤ 10%	<a href="#">[10]</a>	
1.6-7.2%	-	1.6-7.2%	<a href="#">[6]</a>	

Note: AMPA (aminomethylphosphonic acid) is a major metabolite of glyphosate. Glufosinate is another polar pesticide often analyzed alongside glyphosate. The values represent a range from different studies and matrices.

## Conclusion

This application note presents a reliable and accurate method for the determination of glyphosate in honey using derivatization followed by isotope dilution LC-MS/MS. The protocol is straightforward, minimizing sample cleanup steps, and provides the high degree of selectivity

and sensitivity required for regulatory monitoring and food safety applications. The incorporation of a stable isotope-labeled internal standard is essential for mitigating the significant matrix effects inherent in honey, thereby ensuring the generation of high-quality quantitative data.

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